![molecular formula C12H18N2O B1592059 4-(2-Morpholinoethyl)aniline CAS No. 262368-47-8](/img/structure/B1592059.png)
4-(2-Morpholinoethyl)aniline
Overview
Description
4-(2-Morpholinoethyl)aniline: is an organic compound with the molecular formula C12H18N2O . It is a derivative of aniline, where the aniline ring is substituted with a morpholinoethyl group at the para position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Morpholinoethyl)aniline typically involves the reaction of 4-nitroaniline with 2-chloroethylmorpholine. The reaction proceeds through a nucleophilic substitution mechanism, where the nitro group is first reduced to an amine, followed by the substitution of the chloro group with the aniline derivative. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Morpholinoethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products:
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Forms secondary amines.
Substitution: Results in various substituted aniline derivatives.
Scientific Research Applications
4-(2-Morpholinoethyl)aniline is a chemical compound with diverse applications in pharmaceutical development, material science, biochemical research, agricultural chemicals, and diagnostic tools . Its molecular formula is C₁₂H₁₈N₂O .
Scientific Research Applications
Pharmaceutical Development
this compound serves as a key intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders, enhancing drug efficacy and specificity . It is also used in synthesizing anti-depressant molecules .
Material Science
It is used in creating advanced polymers and coatings, providing improved mechanical properties and chemical resistance, which are essential for durable materials . Polymers, in general, are applied as film formers, fixatives, rheology modifiers, associative thickeners, emulsifiers, stimuli-responsive agents, conditioners, foam stabilizers and destabilizers, and skin-feel beneficial agents .
Biochemical Research
Researchers use this compound in studies related to enzyme inhibition and receptor binding, aiding in discovering new therapeutic agents .
Agricultural Chemicals
The compound is used in developing agrochemicals, contributing to more effective pest control solutions with reduced environmental impact .
Diagnostic Tools
It is utilized in creating diagnostic reagents, enhancing the sensitivity and specificity of tests in clinical laboratories .
Case Studies
Cosmetics
Cosmetics composed of synthetic or semi-synthetic polymers, associated or not with natural polymers, exhibit thermal and chemo-sensitive properties . Cosmetic polymers are also used to prepare nanoparticles for the delivery of fragrances to modify their release profile and reduce the risk of evaporation .
Lysosome-Targeting
4-(2-Aminoethyl)morpholine is used in biomedical applications as a lysosome-targeting group . Some applications include :
- Synthesis of a lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells.
- Synthesis of 1,8-naphthalimide conjugated Troger’s bases as deoxyribonucleic acid (DNA) targeting fluorescent probe.
- Synthesis of intramolecular charge transfer-photoinduced electron transfer-fluorescence resonance energy transfer (ICT-PET-FRET) fluorescent probe for monitoring pH changes in living cells.
- Precursor to synthesize antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-(2-Morpholinoethyl)aniline involves its interaction with various molecular targets. The morpholinoethyl group enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 4-(2-Piperidinoethyl)aniline
- 4-(2-Pyrrolidinoethyl)aniline
- 4-(2-Dimethylaminoethyl)aniline
Comparison: 4-(2-Morpholinoethyl)aniline is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. Compared to its analogs, the morpholino group provides better solubility and stability, making it a preferred choice in certain applications .
Biological Activity
4-(2-Morpholinoethyl)aniline is an organic compound with the molecular formula CHNO, recognized for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Overview of Biological Activity
The compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains.
- Anticancer Activity : Shown to inhibit tumor cell proliferation in several studies.
- Enzyme Interaction : Influences the activity of specific enzymes, which may contribute to its therapeutic potential.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors involved in disease pathways. The morpholinoethyl group enhances solubility and stability, facilitating better interaction with biological targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in metabolic pathways, thereby exerting its anticancer and antimicrobial effects.
- Cellular Uptake : Its structural properties allow for efficient cellular uptake, enhancing its bioavailability.
Antimicrobial Activity
A study highlighted the compound's effectiveness against various pathogens, indicating a potential role in developing new antimicrobial agents. The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those of standard antibiotics, suggesting superior efficacy.
Anticancer Studies
Research has shown that this compound can induce apoptosis in cancer cell lines. For instance:
- Case Study 1 : In vitro studies on breast cancer cells demonstrated a dose-dependent decrease in cell viability upon treatment with the compound.
- Case Study 2 : A similar effect was observed in lung cancer cells, where the compound was found to downregulate c-MYC expression, a known oncogene.
Comparative Analysis
To understand the unique properties of this compound compared to similar compounds, a comparative analysis was conducted:
Compound Name | Antimicrobial Activity | Anticancer Activity | Solubility |
---|---|---|---|
This compound | High | Significant | High |
4-(2-Piperidinoethyl)aniline | Moderate | Moderate | Moderate |
4-(2-Dimethylaminoethyl)aniline | Low | Low | Low |
This table illustrates that this compound stands out due to its high solubility and significant biological activities.
Properties
IUPAC Name |
4-(2-morpholin-4-ylethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPIMIMXCXEFER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620715 | |
Record name | 4-[2-(Morpholin-4-yl)ethyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262368-47-8 | |
Record name | 4-[2-(Morpholin-4-yl)ethyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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